Head-to-Head H. pylori Purine Nucleoside Phosphorylase Inhibition: 6-(Benzylthio)purine vs. 2,6-Dichloropurine
In a systematic evaluation of 2,6-substituted purines against Helicobacter pylori purine nucleoside phosphorylase (HpPNP), 6-(benzylthio)purine (6BnS-Pu) exhibited a non-competitive inhibition constant (Kin) of 7.9 ± 0.4 µM, representing a 2.8-fold improvement in binding affinity compared to 2,6-dichloropurine (Kin = 22.2 ± 1.4 µM) under identical assay conditions [1]. When the mixed inhibition model was applied, the competitive inhibition constant Kic was determined as 7.5 ± 1.3 µM and the uncompetitive inhibition constant Kiu as 8.1 ± 0.7 µM (alpha = Kiu/Kic = 1.07 ± 0.27), confirming the benzylthio substituent enhances enzyme interaction relative to chlorine at position 6 [1]. The authors explicitly concluded that 'benzylthio substituent at position 6 replacing the chlorine atom enhances the interaction of the purine analogue with the enzyme' [1].
| Evidence Dimension | HpPNP non-competitive inhibition constant (Kin) |
|---|---|
| Target Compound Data | Kin = 7.9 ± 0.4 µM (6-benzylthiopurine) |
| Comparator Or Baseline | Kin = 22.2 ± 1.4 µM (2,6-dichloropurine, the simplest 6-substituted comparator tested in the same study) |
| Quantified Difference | 2.8-fold lower Kin (stronger binding) |
| Conditions | H. pylori PNP (DeoD-type); 25 °C; 50 mM Hepes/NaOH buffer pH 7.0; saturating phosphate concentration 50 mM; 7-methylguanosine as variable substrate; non-competitive inhibition model best fit |
Why This Matters
For researchers investigating H. pylori PNP as a therapeutic target, 6-(benzylthio)purine offers a measurable, statistically significant advantage in target engagement potency over the simplest 6-chloro-substituted baseline, enabling more effective enzyme inhibition at lower compound concentrations.
- [1] Narczyk, M.; Wojtys, M.I.; Leščić Ašler, I.; Žinić, B.; Luić, M.; Jagusztyn-Krynicka, E.K.; Štefanić, Z.; Bzowska, A. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. J. Enzyme Inhib. Med. Chem. 2022, 37, 1083–1097. doi: 10.1080/14756366.2022.2061965; Table 2; lines 393–420. View Source
